molecular formula C12H14ClNO B15255339 (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine

Cat. No.: B15255339
M. Wt: 223.70 g/mol
InChI Key: SVZUBEVKYOBFFC-JTQLQIEISA-N
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Description

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is a chemical compound that features a benzo[d]furan ring substituted with a chlorine atom at the 5-position and a butylamine group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine typically involves the following steps:

    Formation of the Benzo[d]furan Ring: The benzo[d]furan ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Butylamine Group: The butylamine group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the butylamine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide for azide substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-(5-Chlorobenzo[D]furan-2-YL)butylamine is unique due to its specific combination of a benzo[d]furan ring, chlorine substitution, and butylamine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

(1S)-1-(5-chloro-1-benzofuran-2-yl)butan-1-amine

InChI

InChI=1S/C12H14ClNO/c1-2-3-10(14)12-7-8-6-9(13)4-5-11(8)15-12/h4-7,10H,2-3,14H2,1H3/t10-/m0/s1

InChI Key

SVZUBEVKYOBFFC-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC2=C(O1)C=CC(=C2)Cl)N

Canonical SMILES

CCCC(C1=CC2=C(O1)C=CC(=C2)Cl)N

Origin of Product

United States

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